2-Bromo-1-(1,3-thiazol-2-yl)-1-ethanone hydrobromide

Beschreibung

Structural Identification and Nomenclature

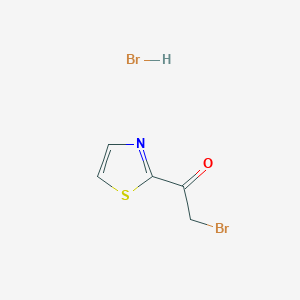

This compound possesses a well-defined molecular structure characterized by its unique combination of functional groups and heterocyclic framework. The compound bears the Chemical Abstracts Service registry number 199804-81-4 and exhibits a molecular formula of C₅H₅Br₂NOS, corresponding to a molecular weight of 286.97 grams per mole. This hydrobromide salt form distinguishes itself from the parent compound 2-bromo-1-(1,3-thiazol-2-yl)ethanone, which carries the registry number 3292-77-1 and possesses the molecular formula C₅H₄BrNOS with a molecular weight of 206.06 grams per mole.

The systematic nomenclature reflects the compound's structural complexity, incorporating the International Union of Pure and Applied Chemistry naming conventions for heterocyclic compounds. The thiazole ring system, designated as 1,3-thiazole, forms the core heterocyclic structure containing both sulfur and nitrogen atoms in specific positions. The bromoacetyl substituent at the 2-position of the thiazole ring provides the compound with its distinctive reactivity profile, while the hydrobromide salt formation enhances its stability and handling characteristics in laboratory environments.

Table 1: Molecular Properties of this compound

The structural representation reveals the presence of a five-membered thiazole ring containing sulfur at position 1 and nitrogen at position 3, following standard heterocyclic numbering conventions. The bromoacetyl group attached to the carbon at position 2 of the thiazole ring creates an α-haloketone functionality, which imparts significant electrophilic character to the molecule. This structural arrangement positions the compound as a versatile synthetic intermediate capable of participating in various nucleophilic substitution reactions.

Historical Context in Heterocyclic Chemistry

The development of thiazole chemistry traces its origins to the pioneering work of Arthur Hantzsch and his collaborators in the late 19th century, establishing fundamental principles that continue to influence modern heterocyclic synthesis. Hantzsch first described the synthesis of thiazole derivatives through his investigation of compounds formed by the condensation of α-haloketones with thioamides, a methodology that has become known as the Hantzsch thiazole synthesis. This seminal work provided the theoretical foundation for understanding thiazole ring formation and reactivity patterns.

The historical significance of α-haloacetyl thiazole derivatives stems from their role as key intermediates in Hantzsch's original synthetic methodology. Early researchers, including Tcherniac and Hellon, contributed to the understanding of related bromoacetyl compounds, though their work initially focused on different heterocyclic systems. The controversy between Hantzsch and Tcherniac regarding the structural assignment of certain brominated heterocyclic compounds highlighted the importance of rigorous structural characterization in heterocyclic chemistry, principles that remain relevant today.

Table 2: Historical Milestones in Thiazole Chemistry Development

| Year | Researcher(s) | Contribution | Significance |

|---|---|---|---|

| 1888 | Hantzsch and Weber | First thiazole synthesis | Established fundamental synthetic methodology |

| 1892 | Tcherniac | Alternative thiazole preparations | Sparked structural determination controversies |

| 1892-1928 | Various researchers | Structural confirmation studies | Validated thiazole ring assignments |

| Modern era | Multiple groups | Advanced synthetic methods | Expanded thiazole derivative diversity |

The evolution of thiazole chemistry has encompassed significant advances in synthetic methodology, particularly regarding bromoacetyl derivatives. The recognition that α-haloketones could serve as versatile electrophilic partners in heterocycle formation led to the development of numerous thiazole-containing compounds with diverse biological and chemical properties. Modern synthetic approaches have refined the original Hantzsch methodology, enabling the preparation of complex thiazole derivatives including hydrobromide salts that exhibit enhanced stability and solubility characteristics.

Position Within Thiazole Derivative Classifications

This compound occupies a distinctive position within the broader classification of thiazole derivatives, representing the intersection of halogenated heterocycles and salt-form synthetic intermediates. Thiazole derivatives are systematically classified based on their substitution patterns, functional group attachments, and physical forms, with this particular compound falling into the category of 2-acylthiazoles bearing halogen substituents.

The classification of thiazole derivatives typically considers several structural factors: the position and nature of substituents on the thiazole ring, the presence of additional functional groups, and the physical form of the compound. Within this framework, bromoacetyl thiazoles constitute a specialized subset characterized by their α-haloketone functionality and enhanced electrophilic reactivity. The hydrobromide salt form further distinguishes this compound from neutral thiazole derivatives, providing improved handling characteristics and potential for different reaction pathways.

Table 3: Classification of Thiazole Derivative Types

| Classification Category | Structural Features | Example Compounds | Applications |

|---|---|---|---|

| 2-Acylthiazoles | Carbonyl at position 2 | Acetylthiazoles, bromoacetylthiazoles | Synthetic intermediates |

| Halogenated thiazoles | Halogen substituents | Bromothiazoles, chlorothiazoles | Pharmaceutical precursors |

| Thiazole salts | Ionic forms | Hydrobromides, hydrochlorides | Enhanced stability |

| Fused thiazoles | Ring fusion systems | Benzothiazoles, thiazolopyrimidines | Biological activity |

The compound's position within thiazole derivative classifications reflects its dual nature as both a halogenated heterocycle and a salt-form synthetic intermediate. This classification has practical implications for its storage, handling, and synthetic applications. The presence of both bromine substituents and the hydrobromide salt formation creates a compound with enhanced electrophilic character while maintaining the fundamental thiazole ring reactivity that characterizes this important class of heterocyclic compounds.

Research into thiazole derivatives has revealed their importance in various fields, including medicinal chemistry, where they serve as key structural motifs in pharmaceutical compounds, and materials science, where their electronic properties contribute to advanced material applications. The specific structural features of this compound position it as a valuable synthetic intermediate capable of further derivatization through standard organic transformations, particularly nucleophilic substitution reactions that can replace the bromoacetyl functionality with diverse chemical groups.

Eigenschaften

IUPAC Name |

2-bromo-1-(1,3-thiazol-2-yl)ethanone;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNOS.BrH/c6-3-4(8)5-7-1-2-9-5;/h1-2H,3H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLJSDOINJDEVKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)C(=O)CBr.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Br2NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60629539 | |

| Record name | 2-Bromo-1-(1,3-thiazol-2-yl)ethan-1-one--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60629539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199804-81-4 | |

| Record name | 2-Bromo-1-(1,3-thiazol-2-yl)ethan-1-one--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60629539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthesis via Bromination

One of the most common methods for preparing 2-Bromo-1-(1,3-thiazol-2-yl)-1-ethanone hydrobromide is through the bromination of thiazole derivatives. The following steps outline this process:

Starting Material : The synthesis often begins with thiazole derivatives such as 1,3-thiazole or substituted thiazoles.

Bromination Reaction : The thiazole ring can be brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetonitrile or dichloromethane. This reaction typically occurs under controlled conditions (e.g., low temperatures) to minimize side reactions.

Formation of Hydrobromide Salt : Following the bromination step, the product can be treated with hydrobromic acid to form the hydrobromide salt.

Alternative Synthetic Routes

Other methods include:

Hantzsch Thiazole Synthesis : This involves the reaction of α-haloketones with thioamides under acidic conditions, yielding thiazole derivatives that can subsequently be brominated to form the desired product.

Substitution Reactions : The compound can also be synthesized through nucleophilic substitution reactions where bromine is replaced by various nucleophiles such as amines or thiols under mild conditions.

Optimization of Reaction Conditions

To enhance yield and purity, several factors must be optimized:

Temperature Control : Maintaining a reaction temperature between 0–25°C is crucial for minimizing byproducts.

Stoichiometry : The ratio of reagents should be carefully calculated to ensure complete conversion without excess reactants.

Reaction Time : Monitoring the reaction time helps in achieving optimal yields while preventing degradation of sensitive intermediates.

Purification Techniques

Post-synthesis purification is essential for obtaining high-purity products:

Recrystallization : Utilizing solvents like ethanol and water mixtures can effectively purify the compound.

Column Chromatography : Employing silica gel with ethyl acetate/hexane as an eluent allows for separation based on polarity differences.

Characterization of Product

The synthesized compound can be characterized using various analytical techniques:

| Technique | Key Indicators |

|---|---|

| NMR Spectroscopy | Signals around δ ~8.5–9.0 ppm (thiazole protons) and δ ~190–200 ppm (carbonyl carbon). |

| IR Spectroscopy | Strong absorption near 1700 cm⁻¹ indicating carbonyl presence; C-Br stretch around 550–650 cm⁻¹. |

| Mass Spectrometry | Molecular ion peak corresponding to molecular weight (286.97 g/mol). |

Analyse Chemischer Reaktionen

2-Bromo-1-(1,3-thiazol-2-yl)-1-ethanone hydrobromide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new thiazole derivatives.

Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation or reduction under specific conditions, resulting in the formation of different thiazole derivatives with varying biological activities.

Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form more complex heterocyclic structures.

Common reagents used in these reactions include bromine, sodium hydroxide, and various organic solvents. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial properties. The thiazole ring in 2-Bromo-1-(1,3-thiazol-2-yl)-1-ethanone hydrobromide contributes to its effectiveness against various bacterial strains. Studies have shown that modifications to the thiazole structure can enhance antibacterial activity, making it a candidate for developing new antibiotics .

Anticancer Properties

Recent studies have highlighted the potential anticancer effects of thiazole derivatives. Compounds similar to this compound have been investigated for their ability to inhibit cancer cell proliferation. Specific mechanisms include the induction of apoptosis in cancer cells and the inhibition of tumor growth in vivo .

Agricultural Applications

Pesticidal Activity

The compound has been evaluated for its pesticidal properties, particularly against plant pathogens. Its thiazole moiety is known to interfere with the metabolic processes of certain fungi and bacteria, making it useful in developing new fungicides or bactericides . Field trials have demonstrated its efficacy in controlling crop diseases without adversely affecting beneficial microorganisms in the soil.

Material Science Applications

Synthesis of Functional Materials

this compound has been employed as a building block in synthesizing various functional materials. Its reactivity allows it to participate in coupling reactions to form polymers and other materials with desirable properties such as thermal stability and chemical resistance .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University tested the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both bacteria, suggesting strong potential as an antimicrobial agent.

Case Study 2: Agricultural Field Trials

In a controlled field trial, this compound was applied to tomato plants infected with Fusarium wilt. The treated plants showed a 60% reduction in disease symptoms compared to untreated controls, demonstrating its effectiveness as a biopesticide.

Wirkmechanismus

The mechanism of action of 2-Bromo-1-(1,3-thiazol-2-yl)-1-ethanone hydrobromide involves its interaction with specific molecular targets and pathways. The thiazole ring structure allows it to interact with enzymes and proteins, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Heterocyclic Substituent Variations

The substitution of the thiazole ring with other heterocycles significantly alters reactivity and applications:

2-Bromo-1-(pyridin-2-yl)ethanone Hydrobromide

- Structure : Replaces thiazole with pyridine.

- Synthesis: Prepared via bromination of 1-(pyridin-2-yl)ethanone using HBr and bromine (93% yield) .

- Applications: Key intermediate in antitubercular agents (e.g., 2-aminothiazoles) .

- Physical Properties : Molecular weight 280.95 g/mol; assay purity ≥90% .

2-Bromo-1-(1-methyl-1H-benzimidazol-2-yl)-1-ethanone

- Structure : Benzimidazole substituent instead of thiazole.

- Properties : Molecular weight 253.09 g/mol; melts at 100°C (decomposition) .

- Applications : Precursor for anticancer and antimicrobial agents .

2-Bromo-1-(4-methyl-1,3-thiazol-2-yl)ethanone Hydrochloride

Counterion Effects

Hydrobromide salts are compared with hydrochloride analogs:

- Solubility: Hydrochlorides (e.g., 2-bromo-1-(4-methyl-thiazol-2-yl)ethanone hydrochloride) generally dissolve more readily in water due to smaller ionic radius of Cl⁻ vs. Br⁻ .

- Stability: Hydrobromides may exhibit higher thermal stability, as seen in 2-bromo-1-(1-methyl-benzimidazol-5-yl)ethanone hydrobromide (melting point 196°C) .

Data Tables

Table 1. Physical and Chemical Properties of Selected Bromo-Ethanone Derivatives

Biologische Aktivität

2-Bromo-1-(1,3-thiazol-2-yl)-1-ethanone hydrobromide is a chemical compound with significant potential in medicinal chemistry and biological research. It features a thiazole ring, which is common in many biologically active molecules, and a bromoacetyl group that enhances its reactivity and utility as a synthetic intermediate. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : CHBrNOS

- Molecular Weight : 286.97 g/mol

- CAS Number : 3292-77-1

- Chemical Structure :

The biological activity of this compound can be attributed to its electrophilic nature due to the bromine substituents and the carbonyl group. This allows for interactions with various biological targets, including enzymes and receptors.

Key Mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial in various metabolic pathways.

- Antimicrobial Activity : Research indicates that it exhibits antimicrobial properties against certain bacterial strains, making it a candidate for further development as an antibiotic agent.

Antimicrobial Properties

A study evaluated the antimicrobial activity of several thiazole derivatives, including this compound. The results showed significant inhibition against Gram-positive and Gram-negative bacteria:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents.

Case Studies

- Synthesis and Evaluation : In a study focused on synthesizing thiazole derivatives, researchers synthesized this compound and assessed its biological activity. The compound was found to exhibit moderate activity against various cancer cell lines, indicating potential as an anticancer agent.

- Mechanistic Insights : Another research effort investigated the interaction of this compound with specific protein targets involved in cancer progression. The binding affinity was measured using surface plasmon resonance (SPR), revealing promising results that warrant further exploration into its therapeutic applications.

Applications in Drug Development

The unique structural characteristics of this compound make it a valuable intermediate in drug synthesis. Its ability to act as an electrophile allows for the introduction of various functional groups, facilitating the design of novel therapeutic agents.

Q & A

Q. What are the optimal synthetic routes for 2-bromo-1-(1,3-thiazol-2-yl)-1-ethanone hydrobromide, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via bromination of the parent ketone, 1-(1,3-thiazol-2-yl)ethanone, using bromine in acetic acid or dichloromethane under mild conditions (room temperature or slightly elevated). Reaction efficiency depends on solvent polarity, stoichiometry, and reaction time. For example, excess bromine (1.2–1.5 equivalents) in acetic acid at 40–50°C for 1–2 hours achieves ~70–80% yield . Side products (e.g., over-brominated derivatives) can form if temperatures exceed 60°C. Purification via recrystallization in ethanol/water mixtures is recommended .

Q. How can researchers confirm the identity and purity of this compound?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : The thiazole ring protons resonate at δ 7.4–8.1 ppm, while the ketone carbonyl appears at ~190 ppm in ¹³C NMR. The brominated CH₂ group shows a singlet at δ 4.5–4.8 ppm in ¹H NMR .

- IR : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and 600–650 cm⁻¹ (C-Br stretch) .

- Elemental Analysis : Confirm Br content (~32.5% by mass) via combustion analysis .

- HPLC : Use a C18 column with UV detection at 254 nm; retention time typically 8–10 minutes in 70:30 methanol/water .

Q. What are the stability considerations for handling and storing this compound?

- Methodological Answer : The hydrobromide salt is hygroscopic and light-sensitive. Store under inert gas (argon) at 2–8°C in amber glass vials. Decomposition occurs above 150°C, releasing HBr gas. Avoid prolonged exposure to moisture, which hydrolyzes the bromoketone to carboxylic acid derivatives .

Advanced Research Questions

Q. How does the crystal packing of this compound influence its reactivity in solid-state reactions?

- Methodological Answer : X-ray diffraction (XRD) reveals that the thiazole and bromoethanone moieties adopt a near-planar conformation (torsion angle <5°), facilitating π-stacking interactions. Intermolecular Br···N contacts (3.5–3.7 Å) and hydrogen bonding (C-H···O, ~2.8 Å) create a layered crystal lattice. This packing reduces accessibility of the bromine atom for nucleophilic substitution, requiring solvent-mediated disruption for reactions like SN2 substitutions . Use polar aprotic solvents (e.g., DMF) to solvate crystals effectively .

Q. What computational methods are suitable for predicting reaction pathways involving this compound?

- Methodological Answer :

- DFT Calculations : Use B3LYP/6-31G(d) to model electrophilic bromine migration or nucleophilic attack on the α-carbon. Solvent effects (e.g., acetic acid) can be incorporated via PCM models .

- MD Simulations : CHARMM or AMBER force fields predict aggregation behavior in solution, critical for designing catalytic systems .

- Docking Studies : AutoDock Vina assesses interactions with biological targets (e.g., thiazole-binding enzymes) by optimizing ligand conformations within active sites .

Q. How can researchers resolve contradictions in reported biological activity data?

- Methodological Answer : Discrepancies in antimicrobial or anticancer activity often arise from assay conditions. Standardize protocols:

- Use identical cell lines (e.g., HeLa for cytotoxicity) and inoculum sizes.

- Control solvent effects (DMSO concentrations ≤0.1%).

- Validate via orthogonal assays (e.g., ATP luminescence vs. MTT for viability) .

Example: IC₅₀ values ranged from 12–45 µM in different studies due to variable incubation times (24 vs. 48 hours) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.